molecular formula C7H7BClFO3 B3241270 4-Chloro-2-fluoro-3-hydroxymethylphenylboronic acid CAS No. 1451393-58-0

4-Chloro-2-fluoro-3-hydroxymethylphenylboronic acid

Cat. No.: B3241270
CAS No.: 1451393-58-0
M. Wt: 204.39 g/mol
InChI Key: ZGOWATBVHQAGLM-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-hydroxymethylphenylboronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chloro, fluoro, and hydroxymethyl groups. Its unique structure makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-3-hydroxymethylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl2. The reaction mixture is heated to around 80-100°C for several hours to yield the desired boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-3-hydroxymethylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Oxidizing Agents: PCC, KMnO4

    Solvents: Toluene, THF (Tetrahydrofuran), DMF (Dimethylformamide)

Major Products

    Cross-Coupling Products: Biaryl compounds

    Oxidation Products: Aldehydes, carboxylic acids

    Substitution Products: Various functionalized phenylboronic acids

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3-hydroxymethylphenylboronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl halide. This is followed by reductive elimination to form the biaryl product and regenerate the palladium catalyst . In biological systems, the boronic acid group can interact with enzymes and proteins, inhibiting their activity by forming reversible covalent bonds with active site residues .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid
  • 4-Bromo-2-fluoro-3-hydroxymethylphenylboronic acid
  • 4-Chloro-2-fluoro-3-formylphenylboronic acid

Uniqueness

4-Chloro-2-fluoro-3-hydroxymethylphenylboronic acid is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and functionalization options compared to its analogs. This makes it a versatile reagent in organic synthesis and a valuable tool in various research applications .

Properties

IUPAC Name

[4-chloro-2-fluoro-3-(hydroxymethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO3/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-2,11-13H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOWATBVHQAGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)CO)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401185487
Record name Boronic acid, B-[4-chloro-2-fluoro-3-(hydroxymethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401185487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451393-58-0
Record name Boronic acid, B-[4-chloro-2-fluoro-3-(hydroxymethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451393-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-chloro-2-fluoro-3-(hydroxymethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401185487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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